9-(4-butoxyphenyl)-2-(2-chloro-4-fluorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one
Description
This compound belongs to the pyrazolo-triazolo-pyrazine class of heterocyclic molecules, characterized by a fused tricyclic core. Key structural features include:
- A 2-chloro-4-fluorobenzyl group at position 2, which introduces halogen-mediated hydrophobic interactions and electronic effects.
- A pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one core, offering hydrogen-bonding sites via the oxo group and nitrogen atoms.
Properties
IUPAC Name |
11-(4-butoxyphenyl)-4-[(2-chloro-4-fluorophenyl)methyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN5O2/c1-2-3-12-33-19-8-5-16(6-9-19)21-14-22-23-28-31(15-17-4-7-18(26)13-20(17)25)24(32)29(23)10-11-30(22)27-21/h4-11,13-14H,2-3,12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGYXZWRAWUVTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC5=C(C=C(C=C5)F)Cl)C3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrazolo-Triazolo-Pyrazine Derivatives
Key Observations :
- The piperazinyl-propanone side chain in ’s compound introduces a basic nitrogen and ketone group, which may enhance solubility or target CNS receptors .
Triazolo-Pyrazine Derivatives with Bulky Substituents
Key Observations :
Physicochemical Properties
- Melting Points: ’s compound: 263–264°C . Pyrazolo-pyrimidinone analog (): 303–306°C . The target compound is expected to exhibit a high melting point (>250°C) due to its rigid, planar core and halogen substituents.
- Molecular Weight: ’s compound: 445.56 g/mol . ’s compound: Estimated >500 g/mol due to the piperazinyl-propanone side chain.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
